molecular formula C20H19ClN4O4S B2939154 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 897621-38-4

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No. B2939154
CAS RN: 897621-38-4
M. Wt: 446.91
InChI Key: ZDYIUBCTNQAIEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as TAK-659 and belongs to the class of kinase inhibitors.

Mechanism of Action

The mechanism of action of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide involves the inhibition of several kinases, including BTK, ITK, and TEC. This inhibition results in the suppression of B cell receptor signaling, T cell receptor signaling, and Fc receptor signaling. These cellular processes are involved in the activation and proliferation of immune cells, and their suppression can have therapeutic implications in the treatment of various diseases, including autoimmune diseases and cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in scientific research. This compound has been shown to have inhibitory effects on several kinases, resulting in the suppression of immune cell activation and proliferation. This suppression can have therapeutic implications in the treatment of various diseases, including autoimmune diseases and cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide in lab experiments include its inhibitory effects on several kinases, which can be useful in studying the cellular processes involved in immune cell activation and proliferation. However, the limitations of using this compound in lab experiments include the potential for off-target effects and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for the study of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide. These include:
1. Further studies to determine the safety and efficacy of this compound in vivo.
2. Investigation of the potential therapeutic applications of this compound in the treatment of autoimmune diseases and cancer.
3. Development of more potent and selective inhibitors of BTK, ITK, and TEC kinases.
4. Investigation of the potential for combination therapies involving this compound and other kinase inhibitors or immunomodulatory agents.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has inhibitory effects on several kinases, resulting in the suppression of immune cell activation and proliferation. Further studies are needed to determine the safety and efficacy of this compound in vivo and its potential therapeutic applications in the treatment of autoimmune diseases and cancer.

Synthesis Methods

The synthesis of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide involves a series of chemical reactions. The starting materials for the synthesis are 2-chloro-3-nitrobenzoic acid, 2,5-dimethoxyaniline, and 2-mercaptobenzothiazole. The first step involves the reduction of 2-chloro-3-nitrobenzoic acid to 2-chloro-3-aminobenzoic acid. The second step involves the reaction of 2-chloro-3-aminobenzoic acid with 2-mercaptobenzothiazole to form 2-(2-(3-amino-phenyl)thiazol-4-yl)acetic acid. The final step involves the reaction of 2-(2-(3-amino-phenyl)thiazol-4-yl)acetic acid with 2,5-dimethoxyaniline to form this compound.

Scientific Research Applications

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide has been extensively studied in scientific research due to its potential applications in the field of medicine. This compound has been shown to have inhibitory effects on several kinases, including BTK, ITK, and TEC. These kinases are involved in various cellular processes, including B cell receptor signaling, T cell receptor signaling, and Fc receptor signaling.

properties

IUPAC Name

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O4S/c1-28-15-6-7-17(29-2)16(10-15)24-18(26)9-14-11-30-20(23-14)25-19(27)22-13-5-3-4-12(21)8-13/h3-8,10-11H,9H2,1-2H3,(H,24,26)(H2,22,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYIUBCTNQAIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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